4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid 4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid
Brand Name: Vulcanchem
CAS No.: 730973-44-1
VCID: VC7230497
InChI: InChI=1S/C17H24N2O5S/c1-12-10-13(2)17(14(3)11-12)25(23,24)19-8-6-18(7-9-19)15(20)4-5-16(21)22/h10-11H,4-9H2,1-3H3,(H,21,22)
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O)C
Molecular Formula: C17H24N2O5S
Molecular Weight: 368.45

4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid

CAS No.: 730973-44-1

Cat. No.: VC7230497

Molecular Formula: C17H24N2O5S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid - 730973-44-1

Specification

CAS No. 730973-44-1
Molecular Formula C17H24N2O5S
Molecular Weight 368.45
IUPAC Name 4-oxo-4-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]butanoic acid
Standard InChI InChI=1S/C17H24N2O5S/c1-12-10-13(2)17(14(3)11-12)25(23,24)19-8-6-18(7-9-19)15(20)4-5-16(21)22/h10-11H,4-9H2,1-3H3,(H,21,22)
Standard InChI Key WUJZYEQPIDWVAJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O)C

Introduction

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Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name, 4-oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid, reflects its three primary components:

  • Piperazine backbone: A six-membered ring containing two nitrogen atoms at positions 1 and 4.

  • 2,4,6-Trimethylbenzenesulfonyl group: A sulfonamide substituent attached to the piperazine nitrogen, featuring a benzene ring with three methyl groups at the 2, 4, and 6 positions .

  • 4-Oxobutanoic acid: A carboxylic acid chain with a ketone group at the fourth carbon .

The molecular structure is characterized by steric hindrance from the trimethyl groups and electronic effects from the sulfonyl and carbonyl functionalities, which influence its reactivity and binding affinity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound typically follows a multi-step protocol:

Step 1: Sulfonylation of Piperazine
Piperazine reacts with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.

Step 2: Condensation with 4-Oxobutanoic Acid
The sulfonylated piperazine is coupled with 4-oxobutanoic acid derivatives under acidic or basic conditions. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are employed to optimize yield .

Step 3: Purification
Crude product purification involves recrystallization or column chromatography.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Et₃N, DCM, 0–25°C75–85
2DMF, 80°C, 12h60–70

Physicochemical Properties

Table 2: Physicochemical Characteristics

PropertyValue
SolubilityModerate in polar solvents
Melting Point180–185°C (decomposes)
logP (Partition Coeff.)2.1 (estimated)

The sulfonyl group enhances hydrophilicity, while the trimethylbenzene moiety contributes to lipophilicity, creating a balanced solubility profile .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against enzymes such as aldose reductase, a target for diabetic complications . The sulfonamide group interacts with the enzyme’s active site, while the carboxylic acid facilitates hydrogen bonding .

Receptor Modulation

Preliminary studies suggest affinity for G-protein-coupled receptors (GPCRs), likely due to the piperazine moiety’s flexibility and nitrogen lone pairs.

Comparative Analysis with Related Derivatives

Structural Analogues

A closely related compound, 4-oxo-4-[4-(2-sulfoethyl)piperazin-1-yl]butanoic acid (CAS CB2103837), differs in its sulfonyl substituent, replacing the trimethylbenzene group with a sulfonylethyl chain .

Table 3: Comparative Properties

PropertyTarget CompoundSulfoethyl Analogue
Molecular FormulaC₁₇H₂₂N₂O₅SC₁₀H₁₈N₂O₆S
Molecular Weight366.43 g/mol294.32 g/mol
logP2.1-1.5

The trimethylbenzenesulfonyl group enhances lipophilicity and steric bulk, potentially improving membrane permeability and target selectivity .

Applications in Medicinal Chemistry

Drug Development

This compound serves as a precursor in synthesizing protease inhibitors and GPCR antagonists. Its modular structure allows for derivatization at the sulfonyl or carboxylic acid positions .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the sulfonyl and piperazine groups to optimize potency .

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability .

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